2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfanyl group attached to a methylphenyl moiety, and an acetohydrazide group linked to a nitrophenyl moiety through a methylene bridge. Its intricate structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2-methylbenzyl mercaptan with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, under an inert atmosphere to prevent oxidation . The intermediate product is then reacted with 4-nitrobenzaldehyde under acidic or basic conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: N-substituted derivatives.
Scientific Research Applications
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-13-4-2-3-5-15(13)11-24-12-17(21)19-18-10-14-6-8-16(9-7-14)20(22)23/h2-10H,11-12H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
UBBLDHFBDMMNCY-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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